Dansyl-aniline
Description
Significance of Fluorescent Naphthalene (B1677914) Derivatives in Chemical and Biological Sciences
Fluorescent naphthalene derivatives are a significant class of organic compounds that have garnered considerable attention in both chemical and biological sciences. rsc.orgnih.gov Their widespread use stems from their unique photophysical and chemical properties, including high quantum yields, excellent photostability, and a rigid planar structure with extensive π-electron conjugation. nih.govresearchgate.net These characteristics make them ideal candidates for a variety of applications.
In the realm of chemistry and environmental analysis, the fluorescent properties of naphthalene derivatives are highly valued, positioning them as excellent agents for detecting metal ions and pH levels. rsc.org Their strong fluorescence, electroactivity, and photostability also make them suitable for the development of organic electronic devices. nih.govresearchgate.net
Within the biological sciences, these compounds have shown remarkable results in cell imaging and as fluorescent probes for biomolecules. rsc.orgrsc.org Their ability to intercalate with DNA has opened avenues for their use in molecular diagnostics and as potential targeted therapeutics. rsc.org The hydrophobic nature of naphthalene-based probes enhances their sensing and selectivity properties toward various analytes, including anions, cations, and specific biomolecules. nih.gov
The Dansyl Fluorophore: Foundations for Advanced Probe Design
The dansyl fluorophore, chemically known as 1-(dimethylamino)-naphthalene-5-sulfonyl, is a cornerstone in the design of advanced fluorescent probes. researchgate.net Its attractiveness lies in its intense fluorescence emissions in the visible spectrum, high quantum yields, and the ease with which it can be covalently attached to various molecules. researchgate.net A key feature of the dansyl group is the sensitivity of its emission spectrum to the polarity of its environment, which allows it to be used as a probe for studying microscopic interactions. researchgate.netnih.govuni-muenchen.de
The molecular structure of the dansyl group, containing both an electron-donating dimethylamino group and an electron-withdrawing naphthalene sulfonyl group, is fundamental to its fluorescent properties. researchgate.net This donor-acceptor arrangement is crucial for its use in a wide array of optical sensing applications. researchgate.net Researchers have leveraged these properties to develop dansyl-based fluorescent probes for the detection of a diverse range of analytes, including metal cations, anions, and biological materials. researchgate.net
The design of dansyl-based probes often involves modulating processes like photoinduced electron transfer (d-PeT) to create "turn-on" fluorescence signals in response to specific analytes. rsc.org This strategy has been successfully employed to design probes for biologically significant molecules such as cysteine. rsc.org
Positioning Dansyl-aniline as a Core Scaffold for Interdisciplinary Research
This compound, formed through the reaction of dansyl chloride with aniline (B41778), serves as a versatile scaffold in interdisciplinary research, bridging chemistry, biology, and materials science. smolecule.comresearchgate.net Its synthesis can be achieved through methods like nucleophilic substitution reactions, which can be monitored using techniques such as mass spectrometry. smolecule.comresearchgate.net The resulting this compound molecule inherits the desirable fluorescent properties of the dansyl group, making it a valuable tool for various applications.
The adaptability of the this compound structure allows for the creation of more complex molecules. For instance, it can be incorporated into Schiff-base ligands designed as fluorescent probes for detecting heavy-metal-based nanomaterials. mdpi.comsciforum.netresearchgate.net This highlights its role as a foundational building block for developing sophisticated chemosensors.
Furthermore, the fluorescent nature of this compound itself is a subject of research, particularly in the context of creating novel materials. For example, its properties have been explored in the development of white light-emitting materials. lucp.net The ability to modify the aniline component offers a straightforward route to tune the photophysical and chemical properties of the resulting molecule, making it a highly adaptable platform for scientific investigation.
Overview of Current Research Trajectories and Key Challenges
Current research involving this compound and related dansyl derivatives is focused on several key areas. A significant trajectory is the development of highly selective and sensitive fluorescent probes for specific analytes of biological and environmental importance. rsc.orgmdpi.com This includes the design of chemosensors for metal ions, reactive oxygen species, and specific amino acids. The "turn-on" fluorescence mechanism, often based on photoinduced electron transfer, continues to be a popular and effective strategy in probe design. rsc.org
Another active area of research is the incorporation of dansyl-based structures into more complex systems, such as polymers and nanomaterials, to create advanced functional materials. researchgate.netlucp.net These hybrid materials can exhibit unique properties and find applications in areas like bio-imaging and sensing. researchgate.netlucp.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUULWNDKYKHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for Dansyl Aniline
Direct Synthesis of Dansyl-aniline via Nucleophilic Substitution Reactions
The primary method for synthesizing this compound is through a nucleophilic substitution reaction. This process involves the reaction of dansyl chloride with aniline (B41778), resulting in the formation of a stable sulfonamide bond. This particular reaction is fundamental in the field of derivatization chemistry, especially for applications involving fluorescence labeling and detection.
Optimization of Reaction Conditions for Dansyl Chloride and Aniline Coupling
The success and efficiency of the coupling reaction between dansyl chloride and aniline are influenced by several key factors, including the choice of solvent, the pH of the reaction mixture, and the temperature. Traditional synthesis methods often utilize organic solvents and may necessitate elevated temperatures and prolonged reaction times to obtain a good yield.
Investigations into Accelerated Nucleophilic Substitution under Ambient Conditions
Recent scientific efforts have been directed towards creating more efficient and environmentally friendly methods for synthesizing this compound, particularly at ambient temperature and pressure. These studies have shown that reaction rates can be significantly enhanced by carrying them out in micro-scale, confined environments. researchgate.netd-nb.infonih.govresearchgate.netliverpool.ac.uk
A significant acceleration of the reaction between dansyl chloride and aniline has been noted in microdroplets. researchgate.netd-nb.infonih.govliverpool.ac.uk This phenomenon is utilized in techniques like paper spray ionization mass spectrometry (PSI-MS). In a PSI-MS experiment, a small amount of the reactant solution is placed on a triangular paper tip. When a high voltage is applied to the paper, it produces a spray of charged microdroplets. researchgate.netd-nb.infonih.gov
The reaction to form this compound occurs at a much faster rate within these microdroplets compared to the reaction in a bulk solution. researchgate.netd-nb.infonih.govnih.gov The product can be detected by mass spectrometry almost instantly after the spray begins. d-nb.info This rapid synthesis is a key feature of this technique. researchgate.netd-nb.infonih.gov The high surface-to-volume ratio in the microdroplets is considered a major factor in this acceleration. researchgate.netjuniperpublishers.com Studies have demonstrated that using a dual-tip setup in PSI-MS can lead to an increased product yield and a higher density of microdroplets. researchgate.netd-nb.infonih.gov
The significant speed-up of chemical reactions within microdroplets is thought to be due to several factors. A primary reason is the partial or complete removal of the solvent from the reactants at the droplet's surface. juniperpublishers.comacs.org As the solvent evaporates, the concentration of the reactants increases, which leads to more frequent molecular collisions. juniperpublishers.comacs.org
The unique properties at the surface of the microdroplet, such as a lower dielectric constant and higher surface tension, may also stabilize the transition state of the reaction. juniperpublishers.com The way molecules arrange themselves at the air-water interface might also contribute by orienting the reactants in a manner that is favorable for the reaction. In the case of charged droplets from electrospray, the strong electric field can also help to accelerate the reaction by polarizing the molecules and lowering the activation energy barrier. juniperpublishers.comyoutube.com
Microdroplet Reaction Acceleration Techniques (e.g., Paper Spray Ionization Mass Spectrometry)
Synthesis of this compound Based Amine Derivatives
The chemical principles used to synthesize this compound can be adapted to create a range of derivatives by reacting dansyl chloride with various other primary and secondary amines. This flexibility allows for the creation of a wide array of fluorescent probes with specific properties and functions.
Selective Dansylation of Primary Diamines (e.g., 2-(aminomethyl)aniline)
A key challenge when working with diamines is achieving selective monosubstitution, as the two reactive amino groups can lead to the formation of di-dansylated products. The selective dansylation of a primary diamine such as 2-(aminomethyl)aniline (B1197330), which has both an aromatic and a more reactive benzylic primary amine, is particularly challenging. mdpi.commdpi.comresearchgate.net
The difference in nucleophilicity between the two amino groups in 2-(aminomethyl)aniline is the main factor determining the reaction's outcome. The benzylic amino group is more basic and therefore more nucleophilic than the aromatic one. This difference can be used to achieve selective mono-dansylation. mdpi.commdpi.comresearchgate.net
Formation of Schiff Base Ligands from Dansyl-amine Derivatives
The synthesis of Schiff base ligands from dansyl-amine derivatives represents a versatile strategy for creating sophisticated chemosensors. This process involves the condensation reaction between a primary amine of a dansyl-amine derivative and a carbonyl group (aldehyde or ketone), typically under acid or base catalysis, to form an imine or azomethine group (-C=N-). nih.gov These Schiff bases often exhibit enhanced fluorescence properties and specific binding sites for metal ions and other analytes.
A common precursor for these syntheses is N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide, which can be selectively synthesized by reacting 2-(aminomethyl)aniline with dansyl chloride. nih.gov The subsequent reaction of this dansyl-derived amine with a suitable aldehyde, such as 4-formyl-3-hydroxybenzoic acid, leads to the formation of a fluorescent Schiff base ligand. nih.govfishersci.cafishersci.be This reaction is typically carried out at room temperature to prevent undesired side reactions. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic imine band in the IR spectrum (around 1613 cm⁻¹) and a singlet proton signal for the imine group in the ¹H NMR spectrum (around 8.66 ppm). fishersci.ca These ligands, incorporating N,N,O- or O,N-binding domains, are designed to interact with specific metal ions, leading to changes in their fluorescence that can be used for detection. nih.govfishersci.ca
Extension of Dansylation to Diverse Functional Groups
While dansyl chloride is well-known for its reaction with primary and secondary amines, its application has been extended to other functional groups, significantly broadening its utility in chemical derivatization for analytical purposes.
Dansylation of Hydroxyl (-OH) Containing Compounds
The derivatization of hydroxyl groups with dansyl chloride provides a powerful method for introducing a fluorescent tag to alcohols and phenols, which are often non-ionizable or poorly ionizable in mass spectrometry. nih.govnih.gov A highly effective method for the dansylation of unactivated alcohols involves the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govnih.govresearchgate.net The reaction mechanism proceeds through the formation of an N-acylpyridinium intermediate from DMAP and dansyl chloride, which is a good leaving group and facilitates the subsequent nucleophilic attack by the alcohol. nih.gov
Optimized conditions for this reaction typically involve incubating the alcohol with an excess of dansyl chloride in a dry aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (ACN) at an elevated temperature (e.g., 65 °C) for about an hour. nih.govpku.edu.cn The use of DMAP has been shown to be crucial for the successful derivatization of alcohols. pku.edu.cn This method has been successfully applied to various lipid compounds containing hydroxyl groups, leading to significant enhancements in mass spectral sensitivity. nih.gov For instance, the dansylation of cholesterol using DMAP and DIPEA in CH₂Cl₂ at 65°C for one hour resulted in a 96% yield. nih.govnih.gov
A study on the dansylation of various compounds demonstrated that the reaction time for hydroxyl groups is typically around 30 minutes in the presence of a strong base like 2.0 M sodium carbonate (pH 11.0). unomaha.edu This method was effective for compounds like ethanol (B145695) and gamma-hydroxybutyric acid (GHB). unomaha.edu
| Parameter | Optimized Condition | Reference |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | nih.govpku.edu.cn |
| Base | N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate | nih.govunomaha.edu |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (ACN) | nih.govpku.edu.cn |
| Temperature | 65 °C | nih.gov |
| Reaction Time | 30 - 60 minutes | nih.govunomaha.edu |
Dansylation of Carboxylic Acid (-COOH) Containing Compounds
Carboxylic acids can also be derivatized using dansyl chloride, although the reaction conditions differ from those for amines and alcohols. The process generally requires a longer reaction time, typically around 60 minutes, in a basic buffer solution such as 2.0 M sodium carbonate at pH 11.0. unomaha.edu This method has been successfully applied to label compounds like benzoic acid. unomaha.edu The reaction proceeds through the formation of a sulfonyl ester, which is susceptible to hydrolysis, making the conditions crucial for successful derivatization. While direct dansylation is possible, the use of coupling agents can facilitate the reaction.
The acidity of the functional group plays a significant role in the dansylation reaction, with carboxylic acids being more acidic than alcohols. unomaha.edu This difference in acidity influences the optimal reaction times, with carboxylic acids requiring a longer duration for efficient labeling compared to hydroxyl groups. unomaha.edu
Integration of this compound into Polymeric Architectures
The incorporation of the this compound moiety into polymer structures has led to the development of advanced functional materials with applications in sensing and optoelectronics.
Copolymerization Strategies for Dansyl-tagged Polymers (e.g., RAFT Copolymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity. nih.govuni.lu This method is particularly well-suited for creating dansyl-tagged polymers by copolymerizing a monomer containing a dansyl group with other monomers.
For example, a fluorescent copolymer, P(MMA-co-Dansyl-Ala-HEMA), was synthesized via RAFT copolymerization. fishersci.ca This involved the creation of a dansyl-tagged monomer which was then copolymerized with methyl methacrylate (B99206) (MMA) and other functional monomers. Such copolymers exhibit strong fluorescence and can be designed to be sensitive to specific analytes. Statistical copolymers can be synthesized in a one-pot reaction, allowing for the random distribution of monomeric units along the polymer chain. nih.gov The choice of monomers, such as methacrylic acid (MAA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), allows for the tuning of the polymer's properties, including its solubility and responsiveness to stimuli like pH. nih.gov
Incorporation into PMMA Platforms for Enhanced Applicability
Poly(methyl methacrylate) (PMMA) is a widely used polymer in material science due to its excellent optical clarity, mechanical properties, and processability. wikipedia.orgsigmaaldrich.com Incorporating dansyl derivatives into PMMA matrices is an effective strategy to create solid-state fluorescent sensors. fishersci.cafishersci.ca This approach overcomes the solubility limitations of some dansyl compounds in aqueous media and provides a robust platform for practical applications, such as the detection of hazardous chemical vapors. fishersci.ca
The dansyl derivatives can be physically doped into the PMMA matrix or covalently attached to the polymer backbone. sigmaaldrich.comfishersci.ca These dansyl-doped PMMA materials can exhibit sensitivity to environmental factors such as pH and the presence of metal ions. fishersci.cafishersci.ca For instance, PMMA films doped with novel dansyl derivatives have been developed for the colorimetric and fluorometric detection of acidic and basic vapors. fishersci.ca The integration of this compound and its derivatives into PMMA platforms enhances their applicability in diverse sensing scenarios, providing a route to low-cost and flexible chemical sensors. fishersci.caacs.org
Spectroscopic and Computational Characterization of Dansyl Aniline Systems
Advanced Spectroscopic Probing of Dansyl-aniline
Advanced spectroscopic methods are essential for a detailed characterization of the this compound system. Techniques such as ultraviolet-visible (UV-Vis) absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopy each offer unique insights into the molecule's properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org For this compound, the absorption spectrum is characterized by distinct bands that arise from the promotion of electrons from their ground state to higher energy orbitals. wikipedia.orgnih.gov
Research findings indicate that this compound and its derivatives exhibit several absorption maxima. Typically, intense absorption bands are observed in the near-UV region, which are attributed to the dansyl moiety. fishersci.se For instance, a derivative of this compound in ethanol (B145695) displays absorption peaks around 250 nm and 340-345 nm. fishersci.sefishersci.ca These bands correspond to π→π* and n→π* electronic transitions within the conjugated π-system of the naphthalene (B1677914) ring and the non-bonding electrons of the nitrogen and oxygen atoms. nih.govfishersci.sefishersci.ca The concentration of a this compound solution can be determined by its UV absorbance, often measured around 330 nm. nih.gov Computational analyses of related dansyl derivatives support that the transitions at higher wavelengths are primarily π-π* transitions located in the dansyl residue, while transitions at lower wavelengths can have mixed n-π* and π-π* character. fishersci.ca
| Absorption Maximum (λmax) | Solvent | Attributed Transition | Reference |
|---|---|---|---|
| ~345 nm | Ethanol | π→π* / n→π | fishersci.se |
| 330 nm | CH3CN/Water | Dansyl Group Absorption | nih.gov |
| ~250 nm | Ethanol | π→π (Dansyl Moiety) | fishersci.se |
Fluorescence spectroscopy is particularly valuable for studying this compound due to the molecule's prominent emissive properties. This technique provides information on the molecule's emission profile, efficiency, and the dynamics of its excited state.
When excited with UV light, this compound exhibits strong fluorescence, typically emitting in the green-yellow region of the visible spectrum. uni.lu The emission profile is characterized by a broad band with a maximum (λem) that is sensitive to the solvent environment. In ethanol, the emission maximum is observed around 520-524 nm. fishersci.sefishersci.ca This fluorescence is attributed to a typical charge-transfer band that occurs between the electron-donating dimethylamino group and the electron-accepting sulfonyl group of the dansyl moiety. fishersci.sefishersci.ca
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is highly dependent on the solvent's polarity. While specific quantum yield data for this compound is not extensively detailed in the provided search results, related dansyl compounds like dansyl glycine (B1666218) show a dramatic change in quantum yield from 0.07 in water to 0.66 in the less polar solvent dioxane. nih.gov This high sensitivity is a hallmark of dansyl fluorophores and suggests that this compound's emission efficiency is similarly influenced by its local microenvironment. fishersci.pt
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Emission Maximum (λem) | ~518 nm | Not Specified | fishersci.ca |
| Emission Maximum (λem) | 520 - 524 nm | Ethanol | fishersci.sefishersci.ca |
| Fluorescence Color | Green-Yellow | Ethanol | uni.luuni.lu |
Time-resolved fluorescence spectroscopy investigates the decay of fluorescence intensity over time after excitation by a pulse of light. This technique provides insights into the excited-state dynamics of the fluorophore. For dansyl derivatives, the fluorescence spectrum shows significant time dependence. Studies on similar dansyl compounds reveal marked red shifts in the emission spectrum, as large as 40 nm over a 40-nanosecond period, after initial excitation.
This time-dependent spectral shift is often attributed to the reorientation of polar solvent molecules around the dansyl group, which has a larger dipole moment in its excited state compared to its ground state. The process begins with the rapid formation of an intramolecular charge transfer (ICT) state, followed by solvent relaxation. The fluorescence lifetime (τ), the average time the molecule spends in the excited state, is a key parameter obtained from these measurements. The fluorescence lifetime for dansyl chloride has been reported to be approximately 14 nanoseconds, providing a reference for the expected lifetime of related this compound systems.
| Compound | Fluorescence Lifetime (τ) | Significance | Reference |
|---|---|---|---|
| Dansyl Chloride (related compound) | 14 ns | Provides a benchmark for dansyl derivatives. | |
| Dansylphosphatidylethanolamine | Shows spectral red-shift over a 40 ns period. | Demonstrates solvent relaxation dynamics. |
To achieve the maximum fluorescence signal from this compound, the excitation wavelength should be chosen to correspond with a high-absorbance region in its absorption spectrum. The optimal excitation wavelength is typically near the peak of the lowest energy absorption band. Various studies utilize a range of excitation wavelengths for this compound and its derivatives, reflecting the broad nature of its absorption band in the near-UV region.
Commonly reported excitation wavelengths include 330 nm, 335 nm, 340 nm, and 400 nm. fishersci.sefishersci.cauni.lufishersci.ca The choice of excitation wavelength can be tailored for specific applications, for instance, to avoid background fluorescence from other components in a sample or to be compatible with available light sources like UV LEDs. uni.lu The emission intensity is proportional to the absorbance at the chosen excitation wavelength.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, confirming the connectivity and chemical environment of atoms.
For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its synthesis and structure. nih.gov The ¹H NMR spectrum shows distinct signals for the aromatic protons on both the naphthalene and aniline (B41778) rings, as well as a singlet for the six protons of the dimethylamino group. nih.govuni.lu Similarly, the ¹³C NMR spectrum displays a unique set of resonances for each carbon atom in the molecule, confirming the presence of the two aromatic systems and the sulfonyl and amino functional groups. nih.gov
Table 1: ¹H NMR Spectral Data for this compound in Acetonitrile-d₃ nih.gov
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 8.54-8.46 | m | 8.4 | Aromatic Protons |
| 8.27-8.23 | m | 8.8 | Aromatic Protons |
| 7.71 | t | 7.6 | Aromatic Proton |
| 7.60-7.56 | m | - | Aromatic Proton |
| 7.52 | d | 8.4 | Aromatic Proton |
| 7.16-7.11 | m | - | Aromatic Protons |
| 7.02-6.98 | m | - | Aromatic Protons |
| 4.49 | brs | - | NH Proton |
| 2.97 | s | - | N(CH₃)₂ Protons |
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, brs = broad singlet.
Table 2: ¹³C NMR Spectral Data for this compound in Acetonitrile-d₃ nih.gov
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 147.44 | Aromatic Carbon |
| 137.94 | Aromatic Carbon |
| 135.95 | Aromatic Carbon |
| 131.79 | Aromatic Carbon |
| 130.18 | Aromatic Carbon |
| 129.77 | Aromatic Carbon |
| 129.13 | Aromatic Carbon |
| 128.94 | Aromatic Carbon |
| 125.70 | Aromatic Carbon |
| 125.64 | Aromatic Carbon |
| 123.14 | Aromatic Carbon |
| 121.34 | Aromatic Carbon |
| 46.49 | N(CH₃)₂ Carbon |
Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements
Infrared and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the molecular structure of this compound systems by measuring the vibrations of atoms within the molecule. mdpi.compressbooks.pub These vibrations, excited by infrared radiation, correspond to specific functional groups, providing a molecular fingerprint. mdpi.compressbooks.pub
In the analysis of compounds related to this compound, FT-IR spectroscopy, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational bands. mdpi.comresearchgate.net For instance, in a study involving a dansyl-derived amine (DsA), the assignment of significant bands in its infrared spectrum was facilitated by DFT calculations. mdpi.com Similarly, the solid-phase FT-IR spectra of dansyl chloride have been recorded and interpreted by determining fundamental modes, combinations, and overtone bands, with structural optimization and vibrational frequencies calculated using the B3LYP method. researchgate.net
The characteristic vibrational bands observed in the FT-IR spectra of this compound and related structures provide valuable structural information. For example, the presence of a strong, sharp band around 1613 cm⁻¹ can be attributed to the formation of an imino group in derivatives. mdpi.com In studies of polyaniline, FT-IR is used to recognize the structure and estimate the relative intensity of benzenoid and quinonoid forms. nih.gov The technique is also sensitive to changes in the molecular environment, such as those induced by abiotic stress in biological systems, which can be correlated with changes in the content of phenolic compounds and antioxidant capacity. mdpi.com The use of isotope labeling and site-directed mutagenesis can further aid in the identification of IR signatures for specific residues. researchgate.net
Application of Mass Spectrometry in this compound Research
Mass spectrometry (MS) is a crucial analytical tool in the study of this compound, offering high sensitivity and selectivity for product verification, binding studies, and reaction monitoring. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization technique that allows for the analysis of fragile biomolecular complexes and the verification of reaction products. d-nb.infonih.gov In the context of this compound research, ESI-MS serves as a control method to analyze bulk solution-phase reactions. d-nb.info For example, in the synthesis of dansyl aniline from dansyl chloride and aniline, ESI-MS was used to analyze the reaction mixture in an acetonitrile (B52724) solution, confirming the formation of the product. d-nb.info The resulting mass spectra show the protonated molecular product ion of dansyl aniline at an m/z of 327, alongside unreacted aniline and dansyl chloride at m/z 94 and m/z 270, respectively. d-nb.info
The derivatization of molecules with dansyl chloride is a common strategy to enhance their detectability in LC/ESI-MS/MS analysis. researchgate.net This process improves ionization efficiency and separation, and the resulting derivatives produce specific product ions upon collision-induced dissociation, enabling sensitive detection. researchgate.net For instance, dansyl chloride is frequently used to derivatize phenols and amino functional groups. researchgate.net ESI-MS is also instrumental in studying non-covalent interactions, such as the binding of drugs and metal ions to DNA. nih.gov
Paper Spray Ionization Mass Spectrometry (PSI-MS) is an ambient ionization technique that has emerged as a valuable tool for monitoring chemical reactions in real-time with minimal sample preparation. d-nb.inforesearchgate.netresearchgate.netnih.gov This method has been successfully employed to accelerate and monitor the nucleophilic substitution reaction between dansyl chloride and aniline to produce dansyl aniline. d-nb.inforesearchgate.netnih.govliverpool.ac.uk
In a typical PSI-MS experiment for reaction monitoring, reagents are loaded onto a paper substrate. d-nb.info Applying a high voltage generates charged microdroplets containing the reactants, which are then sprayed directly into the mass spectrometer for analysis. d-nb.info This technique allows for the time-resolved tracking of the reaction, showing the appearance of the product, dansyl aniline (m/z 327), and the consumption of reactants, aniline (m/z 94) and dansyl chloride (m/z 270). d-nb.info The fluorescent nature of dansyl aniline also allows for visual inspection of the reaction's progress on the paper substrate. d-nb.inforesearchgate.netnih.gov Studies have explored different PSI configurations, such as single-tip, dual-tip, and co-axial setups, to optimize reaction yield and minimize on-paper interactions between reagents. d-nb.infoliverpool.ac.uk The dual-tip arrangement, in particular, has shown increased product yield. d-nb.inforesearchgate.netnih.govliverpool.ac.uk
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Verification and Binding Studies
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental data and providing deeper insights into the electronic and vibrational properties of this compound systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely used to predict and assist in the assignment of bands in the electronic and vibrational spectra of molecules like this compound and its precursors. mdpi.comresearchgate.net For instance, DFT calculations at the M062X/6-31G* level of theory have been used to analyze the electronic and vibrational spectra of a dansyl-derived amine (DsA). mdpi.com While the calculated electronic spectrum for DsA showed dominant signals that were blue-shifted by about 50-70 nm compared to experimental observations, they still provided a basis for understanding the electronic transitions. mdpi.com
DFT is also employed to calculate vibrational frequencies, which are then compared with experimental FT-IR and Raman spectra to achieve accurate band assignments. researchgate.netnih.gov For dansyl chloride, the B3LYP method with a 6-311++G(d,p) basis set was used to optimize the molecular structure and calculate vibrational frequencies, showing good agreement with experimental data. researchgate.net These computational approaches provide a theoretical foundation for interpreting experimental spectroscopic results. nih.gov
The theoretical analysis of Natural Transition Orbitals (NTOs) and Molecular Orbitals (MOs) provides a detailed picture of the electronic transitions within this compound systems. mdpi.comrsc.org NTO analysis offers a compact representation of the transition density between the ground and excited states, describing them in terms of "hole" (occupied) and "electron" (unoccupied) transition orbitals. rsc.orgchemrxiv.org
In the study of a dansyl-derived amine (DsA), the analysis of its NTOs revealed that the absorption band at the highest wavelength corresponds mainly to a π-π* transition within the dansyl residue. mdpi.com Similarly, for a related Schiff base ligand (H₃L), the analysis of MOs and NTOs indicated that absorption bands at 323 and 263 nm are due to π-π* transitions primarily centered in the hydroxybenzoic/aniline region. mdpi.comresearchgate.net This type of analysis is crucial for understanding the nature of electronic excitations, including local excitations and charge transfer (CT) transitions between different molecular fragments. chemrxiv.org
Modeling Binding Structures and Interaction Energies
The study of this compound and its derivatives as fluorescent probes relies heavily on understanding their binding mechanisms at a molecular level. Computational modeling has become an indispensable tool for elucidating the three-dimensional structures of this compound systems in complex with various substrates, such as metal ions and biological macromolecules, and for quantifying the energetic forces that govern these interactions.
Computational Approaches to Binding Analysis
A variety of computational methods are employed to model the binding of dansyl-based compounds. Density Functional Theory (DFT) is frequently used to investigate the electronic structure and properties of these molecules. For instance, calculations at the M062X/6-31G* level of theory have been used to analyze the electronic and vibrational spectra of this compound derivatives to understand their fluorescent behavior upon binding. mdpi.com
For more complex systems, such as ligand-protein or ligand-nanoparticle interactions, molecular dynamics (MD) simulations and molecular docking are the methods of choice. nih.govresearchgate.net These techniques allow for the exploration of the conformational landscape of the dansyl compound within a binding site and can predict preferred binding poses. semanticscholar.org The Linear Interaction Energy (LIE) method is an efficient end-point approach that combines conformational sampling from MD simulations with a scoring function to calculate binding free energies (ΔGbind). frontiersin.org The LIE method requires empirical fitting of scaling parameters but can provide direct values for ΔGbind, making it possible to use statistical weighting schemes to account for multiple binding poses. frontiersin.org
Interaction with Metal Ions and Nanoparticles
The binding of this compound derivatives to metal ions and nanoparticles has been a subject of both experimental and computational investigation. For example, a Schiff base ligand derived from N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DsA), a this compound derivative, was shown to interact with copper ions (Cu²⁺) and copper oxide nanoparticles (CuO NPs). mdpi.comnih.gov Computational modeling indicated that the ligand possesses an N,N,O-binding domain suitable for this interaction, with the potential for additional involvement from oxygen atoms on the sulfonamide and carboxylate groups. mdpi.comnih.gov
To quantify the strength of these interactions, methods like the Natural Energy Decomposition Analysis (NEDA) have been employed to evaluate interaction energies, with corrections for basis set superposition error (BSSE) made using the counterpoise method. mdpi.com For the interaction between a dansyl-based ligand and Cu²⁺ ions, binding constants (Kₛ) have been determined using the Benesi-Hildebrand equation, yielding values on the order of 10³ M⁻¹. mdpi.com
Binding to Biological Macromolecules
The non-covalent binding of dansyl derivatives to proteins and other biological structures is crucial for their use as fluorescent probes. X-ray crystallography has provided high-resolution structural details of dansylated amino acids bound to human serum albumin (HSA), revealing specific binding pockets known as drug site 1 (in sub-domain IIA) and drug site 2 (in sub-domain IIIA). semanticscholar.orgrcsb.org These studies show that the dansyl group itself is a key anchor, forming important hydrophobic interactions within the binding sites. semanticscholar.org Hydrogen bonds between the ligand and protein side-chains further stabilize the complex. semanticscholar.org
Molecular docking studies have complemented experimental findings, for instance, by showing how 1-anilino-naphthalene-8-sulfonate (ANS), a structural isomer of a this compound type compound, binds within hydrophobic cavities in bovine serum albumin (BSA). researchgate.net
Molecular dynamics simulations have been used to investigate the chiral recognition of dansyl amino acids by molecular micelles like poly-sodium N-undecanoyl-(L)-Leucylvalinate [poly(SULV)]. nih.gov These simulations can calculate binding free energies that correlate with experimental observations, showing for example that L-enantiomers may bind more strongly than D-enantiomers. nih.gov The difference in binding energy is often attributed to the ability to form more stable and numerous intermolecular hydrogen bonds. nih.gov
Interaction Energy Data
The binding free energy (ΔGbind) is a key thermodynamic parameter that quantifies the affinity between a ligand and its binding partner. Computational studies provide these values, offering insight into binding strength and selectivity.
Table 1: Computationally-Calculated Binding Free Energies for Dansyl Amino Acid Enantiomers with poly(SULV) nih.gov
| Compound | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | Not Specified | -21.8938 |
| D | Not Specified | -14.5811 | |
| Dansyl-Norleucine | L | Not Specified | -22.1763 |
| D | Pocket 1 | -15.9457 | |
| Dansyl-Tryptophan | L | Pocket 3 | -21.3329 |
| D | Not Specified | -13.6408 | |
| Dansyl-Phenylalanine | L | Not Specified | -13.3349 |
| D | Not Specified | -12.0959 |
Thermodynamic analysis of the binding of ANS to BSA shows that the interaction can be driven by both enthalpy (ΔH) and entropy (ΔS). researchgate.net The binding to a primary site was favored by similar contributions from enthalpy (-22 kJ/mol) and entropy (-TΔS = -17 kJ/mol), whereas binding to a second site was predominantly enthalpically driven (ΔH = -31 kJ/mol). researchgate.net
Advanced Sensing Applications of Dansyl Aniline Based Probes
Detection and Quantification of Metal Ions
The structural design of dansyl-aniline based probes allows for the selective detection of various metal ions. By incorporating specific ligand moieties, these probes can exhibit high selectivity and sensitivity towards target ions, often triggering a distinct change in their fluorescence profile upon binding. This "turn-on" or "turn-off" fluorescence response enables the quantification of metal ions in different media. acs.orgnih.gov
Selective Sensing of Copper(II) Ions
Dansyl-based chemosensors have demonstrated notable success in the selective detection of copper(II) (Cu²⁺) ions. unl.pt For instance, a novel dansyl-based chemosensor, 2-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-N-(quinolin-8-yl)acetamide (DC), was synthesized and showed high selectivity for Cu²⁺ through a fluorescence "on-off" mechanism. acs.org In the absence of Cu²⁺, the probe exhibits strong fluorescence, which is significantly quenched upon the addition of Cu²⁺. acs.org This quenching effect is attributed to the paramagnetic nature of the Cu²⁺ ion, which facilitates a chelation-enhanced fluorescence quenching (CHEQ) process. acs.orgresearchgate.net
Another study reported a dansyl-based sensor that exhibited a remarkable fluorescence quenching upon the addition of Cu²⁺, with a high association constant of 6.7 × 10⁵ M⁻¹ and a low detection limit of 0.25 μM. unl.pt Similarly, a sulfonamide-based probe containing a dansyl fluorophore was developed for the selective detection of Cu²⁺ in aqueous solutions with a very low detection limit of 2.91 × 10⁻⁸ M, highlighting its potential for bioimaging applications. rsc.org The design of these probes often involves incorporating hydroxyl, imine, and azomethine groups to facilitate strong binding with Cu²⁺ ions. nih.gov Some dansyl derivatives can also induce a "turn-on" fluorescence response, where the chelation with Cu²⁺ enhances the fluorescence intensity. nih.gov
Table 1: Performance of Selected this compound Based Probes for Copper(II) Ion Detection
| Probe Name/Description | Detection Mechanism | Limit of Detection (LOD) | Medium | Reference |
| 2-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-N-(quinolin-8-yl)acetamide (DC) | Fluorescence "on-off" | 43 nM | Bis-tris buffer (pH 7.0) | acs.org |
| Dansyl-based chemosensor by Ming Zhou et al. | Fluorescence quenching | 0.25 μM | Not specified | unl.pt |
| Sulfonamide-based dansyl probe | Fluorescence quenching | 2.91 × 10⁻⁸ M | Aqueous solution | rsc.org |
| Schiff base dansyl derivative | "Turn-on" fluorescence | 5 × 10⁻⁷ M | Physiological pH 7.2 | nih.gov |
| Dansyl derivative DA | Chelation Enhanced Fluorescence (CHEF) | 9.79 × 10⁻⁷ M | DMSO:H₂O (1:1, v/v) | researchgate.net |
Detection of Mercury(II) Ions
This compound derivatives have also been effectively utilized for the selective detection of mercury(II) (Hg²⁺) ions. unl.ptresearchgate.net The interaction between the probe and Hg²⁺ ions typically leads to a significant change in the fluorescence signal, allowing for sensitive detection. nih.gov For example, a macromolecule with two dansyl moieties was designed to exhibit a pronounced "ON-OFF" type fluorescence switching upon binding with Hg²⁺ in acetonitrile-water mixtures, achieving a detection limit of 2.49 x 10⁻⁷ M. nih.gov
In another approach, two probes bearing two dansyl fluorophores each were synthesized and demonstrated a selective and sensitive response to Hg²⁺ in a buffered aqueous solution. nih.gov These probes exhibited a unique blue-shift in their fluorescence emission peak upon complexation with Hg²⁺. nih.gov The stoichiometry of the complex formed can vary, with one probe forming a 2:2 complex with Hg²⁺, while another formed a 2:1 complex. nih.gov The interaction mechanism often involves the coordination of Hg²⁺ with sulfur, oxygen, and nitrogen atoms within the probe's structure. nih.gov Some dansyl derivatives have shown the ability to detect both Cu²⁺ and Hg²⁺ ions. unl.pt
Table 2: Performance of Selected this compound Based Probes for Mercury(II) Ion Detection
| Probe Description | Detection Mechanism | Limit of Detection (LOD) | Medium | Reference |
| Macromolecule with two dansyl moieties | "ON-OFF" fluorescence | 2.49 x 10⁻⁷ M | Acetonitrile-water | nih.gov |
| Probe with two dansyl fluorophores | Blue-shift in fluorescence | Not specified | Buffered aqueous solution | nih.gov |
| Dansyl-peptide based sensor | Fluorescence quenching | 7.59 nM | HEPES buffer | mdpi.com |
| Dansyl-labelled cellulose (B213188) | Fluorescence quenching | 8.33 × 10⁻⁹ M | Aqueous solution | researchgate.net |
Iron(III) Ion Sensing
The detection of iron(III) (Fe³⁺) ions using dansyl-based probes has also been explored. researchgate.netnih.gov A common mechanism for Fe³⁺ detection is fluorescence quenching, where the presence of the paramagnetic Fe³⁺ ion leads to a decrease in the emission intensity of the fluorophore. researchgate.net For instance, a fluorescent sensor derived from 1-naphthylamine (B1663977) and dansyl chloride demonstrated a quenching effect in the presence of Fe³⁺. researchgate.net
In some cases, the interaction between the probe and Fe³⁺ can lead to the formation of a complex that facilitates a "turn-on" fluorescence response. researchgate.net A ratiometric fluorescent probe, DRhFe, was developed by linking rhodamine spirolactam and dansylamide (B1669799) through an Fe³⁺ ionophore. semanticscholar.org Upon binding with Fe³⁺, an intramolecular Förster resonance energy transfer (FRET) from the dansylamide donor to the rhodamine acceptor occurs, resulting in a shift in the emission wavelength from 483 nm to 576 nm. semanticscholar.org This ratiometric response provides a more reliable detection method. The detection limit for this probe was determined to be 0.13 µM. semanticscholar.org
Ligand Design Principles for Metal Ion Selectivity
The selectivity of this compound based probes for specific metal ions is a critical aspect of their design. Several principles guide the development of these selective ligands. scielo.org.za
Chelation and Donor Atoms: The incorporation of chelating ligand systems with multiple donor atoms (such as nitrogen, oxygen, and sulfur) is a key strategy. acs.org The arrangement of these donor atoms to form stable chelate rings with the target metal ion enhances the stability and selectivity of the complex. scielo.org.zaacs.org For example, ligands with pyridyl and amino nitrogen donors are designed to form stable five-membered chelate rings with nickel(II). scielo.org.za
Hard and Soft Acid-Base (HSAB) Theory: The HSAB principle is often applied, where soft donor atoms like sulfur show a higher affinity for soft metal ions like Hg²⁺, while harder donor atoms like oxygen and nitrogen are preferred for harder metal ions. researchgate.net
Steric and Electronic Effects: The introduction of substituents on the ligand framework can fine-tune the donor capacity and steric environment around the metal-binding site. scielo.org.za This allows for discrimination between metal ions of similar charge and size.
Pre-organization and Cavity Size: For macrocyclic ligands like crown ethers, the size of the cavity and the distribution of donor atoms are crucial for selective binding. acs.orgbeilstein-journals.org The ligand is pre-organized to fit a specific ion, leading to high selectivity.
Reaction-Based Sensing: An alternative to simple binding is activity-based sensing (ABS), where the probe undergoes a chemical reaction catalyzed by the target metal ion, leading to a change in fluorescence. nih.gov This approach can offer high selectivity, for instance, by designing probes that undergo specific oxidative or cleavage reactions in the presence of Fe²⁺ or Co²⁺. nih.gov
Microenvironmental Polarity Assessment
The fluorescence of this compound derivatives is highly sensitive to the polarity of their immediate surroundings. researchgate.netpreprints.org This property, known as solvatochromism, makes them excellent probes for assessing the microenvironmental polarity of various systems, including polymers and biological structures. researchgate.netcsic.es
Solvatochromic Behavior of this compound Derivatives
Dansyl-based compounds exhibit a significant solvatochromic shift, meaning their absorption and emission spectra change with the polarity of the solvent. csic.esresearchgate.net This behavior is attributed to a substantial change in the dipole moment of the molecule upon electronic excitation, which involves an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting naphthalene (B1677914) sulfonyl group. researchgate.netresearchgate.net
In general, as the polarity of the solvent increases, the emission maximum of dansyl derivatives shifts to a longer wavelength (a red shift), and the fluorescence intensity may decrease. researchgate.netnih.gov This is because polar solvents can stabilize the more polar excited state, thus lowering its energy and resulting in emission at a lower energy (longer wavelength). researchgate.net This sensitivity to polarity has been utilized to study the microenvironment of polymers, where changes in polymer structure can be correlated with the fluorescence response of an incorporated dansyl probe. csic.es The broad emission spectra and high quantum yields of dansyl derivatives, even under different conditions, make them particularly suitable for these applications. researchgate.net
Applications in Probing Microenvironments within Complex Systems
The fluorescent properties of dansyl derivatives, including this compound, are highly sensitive to the polarity of their surrounding microenvironment. preprints.orgcsic.es This sensitivity, known as solvatochromism, makes them excellent probes for investigating structural changes and site accessibility within complex systems like polymers. preprints.orgcsic.es The fluorescence intensity and emission maximum of these probes vary with the polarity of the local environment, a phenomenon attributed to their intramolecular charge transfer (ICT) characteristics. preprints.orgrsc.org
Researchers have leveraged this property by incorporating dansyl chromophores into various materials. For instance, dansyl groups have been grafted onto silica (B1680970) and polymer chains to assess site accessibility. csic.es A notable positive solvatochromic effect has been observed in studies with new dansyl derivatives, highlighting their potential for assessing the polarity of microenvironments. preprints.orgresearchgate.net By observing the changes in the fluorescence of the dansyl probe, scientists can gain insights into the molecular landscape of these complex systems. smolecule.com
However, the hydrophobic nature and limited water solubility of many dansyl derivatives can restrict their use in aqueous and biological environments. researchgate.netunl.pt To address this, researchers have developed strategies such as incorporating the dansyl derivatives into polymers. researchgate.netunl.pt This approach not only improves solubility but also provides a stable, solid platform for the probes, enhancing their practicality for long-term sensing applications. preprints.orgunl.pt
pH-Sensitive Applications
Acid-Base Responsive Nature of Dansyl Derivatives
Dansyl derivatives exhibit a distinct response to changes in pH, which stems from the protonation and deprotonation of specific functional groups within the molecule. researchgate.netnih.govnih.gov The fluorescence of dansyl compounds is significantly influenced by the protonation state of the dimethylamino group and the sulfonamide group. nih.gov
In acidic conditions, the protonation of the nitrogen atom in the dimethylamino group typically leads to fluorescence quenching. nih.govresearchgate.net For example, a dansyl-based probe, Bu-Dns, showed a gradual decrease in its yellow fluorescence as the pH dropped from 4 to 2, with complete quenching occurring below pH 2. nih.gov This is due to the destabilization of the intramolecular charge transfer state upon protonation. uc.pt Conversely, in basic conditions, deprotonation of the sulfonamide group can occur, leading to changes in the emission spectrum, such as a blue-shift to the green region at pH values between 11 and 13 for a diphenylalanine-modified dansyl probe. researchgate.net
The acid-base responsive nature of these compounds has been systematically studied, revealing their potential for pH-sensitive applications. preprints.orgresearchgate.net For instance, the probe dansyl-8-aminoquinoline (DAQ) demonstrated two distinct pH response ranges: one from pH 2.00 to 7.95 and another from 7.95 to 10.87, with pKa values of 5.73 and 8.56, respectively. nih.gov This dual-responsive behavior is attributed to the sequential protonation of the dimethylamino group and deprotonation of the sulfonamide group. nih.gov
Design of pH-Sensitive Materials for Environmental Monitoring
The acid-base responsive properties of dansyl derivatives have been harnessed to create materials for environmental monitoring, particularly for detecting changes in pH. preprints.orgresearchgate.netunl.pt A significant challenge in this area is the limited solubility of dansyl compounds in water, which can hinder their application in aqueous environments. researchgate.netunl.pt To overcome this, researchers have incorporated dansyl derivatives into polymer matrices, such as poly(methyl methacrylate) (PMMA). preprints.orgresearchgate.netunl.pt
This integration into polymers creates solid-state, acid-base sensitive materials that are suitable for monitoring pH levels in various settings, including the detection of acidic gases. preprints.orgresearchgate.netunl.pt These polymer-based sensors offer several advantages, including enhanced stability for long-term use and easy handling. preprints.orgunl.pt
One example of such a material is a ratiometric fluorescent nanohybrid (CSCDs@DC) synthesized from chitosan-based carbon dots and dansyl chloride. rsc.org This material is responsive to pH in the range of 1.5 to 4.0 and exhibits color-switchable fluorescence between acidic (blue) and alkaline (green) environments. rsc.org The fluorescence quenching in acidic solutions is attributed to the reduction of intramolecular charge transfer (ICT) caused by the protonation of the dimethylamino group at lower pH values. rsc.org Such materials show promise for the visual and instrumental detection of pH variations in environmental samples. rsc.org
Detection of Hazardous Chemical Vapors and Environmental Pollutants
Sensing of Nitroaromatic Explosives
This compound and its derivatives have emerged as effective fluorescent probes for the detection of nitroaromatic compounds (NACs), which are common components of explosives. x-mol.netresearchgate.netbohrium.com The detection mechanism is primarily based on fluorescence quenching. x-mol.netresearchgate.netchemicalpapers.com The electron-donating dansyl group interacts with the electron-accepting nitroaromatic compounds, leading to a decrease in fluorescence intensity. researchgate.net
Researchers have synthesized various dansyl-based fluorescent sensors for this purpose. For instance, fluorescent macrocycles appended with dansyl groups have shown a strong affinity for nitroaromatics, with significant fluorescence quenching observed in the presence of picric acid. bohrium.com Similarly, an emissive alanine-based dansyl-tagged copolymer demonstrated high sensitivity and selectivity towards nitroaromatic explosives like DNT, TNT, and TNP in both solution and vapor phases. x-mol.netresearchgate.net The high fluorescence quantum yield of this copolymer (77%) makes it an ideal candidate for such applications. x-mol.netresearchgate.net
The quenching efficiency is often quantified using the Stern-Volmer constant (Ksv), which has been shown to be very high for the interaction between some dansyl-based copolymers and nitroaromatics. x-mol.netresearchgate.net The sensing process can be further understood through computational studies like Density Functional Theory (DFT), which can help elucidate the energetics of the interaction. x-mol.netresearchgate.net The development of thin-film polymer sensors also opens up possibilities for creating low-cost, portable devices for field detection of nitroaromatic vapors. x-mol.netresearchgate.net
| Sensor Material | Target Analytes | Detection Principle | Key Findings |
| Dansyl-tagged copolymer P(MMA-co-Dansyl-Ala-HEMA) | DNT, TNT, TNP | Fluorescence Quenching | High sensitivity and selectivity in solution (µM level) and vapor phase. High quantum yield (77%). x-mol.netresearchgate.net |
| Dansyl-appended fluorescent macrocycles | Nitroaromatics (esp. Picric Acid) | Fluorescence Quenching | Strong affinity for nitroaromatics, with significant quenching by picric acid. bohrium.com |
| Dansyl fluorophores (DNS-S-PEA, DNS-TRY) | Nitroaromatics (esp. Metronidazole) | Fluorescence Quenching | Linear quenching response; significantly higher Ksv for metronidazole. chemicalpapers.com |
Monitoring Aliphatic Amines and Phenolic Compounds in Water Samples
Dansyl chloride, the precursor to this compound, is a well-established derivatizing agent for the sensitive detection of aliphatic amines and phenolic compounds in water samples. researchgate.netnih.govacs.orgrsc.org The process, known as dansylation, involves the reaction of dansyl chloride with the amine or phenolic hydroxyl group to form a highly fluorescent derivative. researchgate.netunomaha.eduresearchgate.net This allows for their quantification at low concentrations using techniques like high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection. researchgate.netnih.gov
For aliphatic amines, a common method involves preconcentration on a solid-phase extraction (SPE) cartridge, followed by on-sorbent dansylation. researchgate.netnih.gov This approach has been successfully applied to screen for various short-chain aliphatic amines, including methylamine, ethylamine, and butylamine, in environmental water samples. researchgate.netnih.gov The method is sensitive, with detection limits in the microgram-per-liter (µg/L) range. nih.gov The use of chemiluminescence detection can further enhance sensitivity compared to standard UV or fluorescence detection. researchgate.net
Similarly, phenolic compounds in water can be determined after derivatization with dansyl chloride. acs.orgrsc.orgresearchgate.net A method using solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed for the quantitative analysis of various phenols in estuary water and sediment. rsc.org This method significantly improves sensitivity (over 100-fold) and overcomes matrix effects, achieving low detection limits of 0.2–5 ng/L in water and 5–100 ng/kg in sediment. rsc.org Post-column photochemical reactors have also been used to enhance the fluorescence detection of dansyl derivatives of phenolic compounds like chlorophenols. acs.org
| Analyte Class | Methodology | Sample Type | Detection Limits |
| Aliphatic Amines | SPE, on-sorbent dansylation, HPLC with fluorescence/chemiluminescence detection | Environmental Water | 0.15 - 0.9 µg/L researchgate.net |
| Phenolic Compounds | Solid-phase isotope dansylation, LC-HRMS | Estuary Water & Sediment | 0.2–5 ng/L (water), 5–100 ng/kg (sediment) rsc.org |
| Butylated Hydroxyanisole (BHA) | Spectrofluorimetry after dansylation | Foodstuffs | 52 ng/mL researchgate.net |
Development of Low-Cost and Flexible Sensor Platforms
The development of low-cost and flexible sensor platforms is a significant area of research, enabling the widespread and accessible application of chemical sensing technologies. This compound and its derivatives are well-suited for integration into such platforms due to their responsive fluorescent properties. Innovations in materials science have led to the creation of various flexible and affordable substrates that serve as effective hosts for these sensing molecules.
One prominent approach involves the incorporation of dansyl derivatives into polymer matrices. unl.ptresearchgate.net This strategy addresses the limited solubility of many dansyl compounds in aqueous environments and provides a solid, stable platform for the sensor. unl.pt For instance, dansyl derivatives have been successfully embedded into polymethyl methacrylate (B99206) (PMMA) polymers. This integration results in acid-base sensitive materials that are suitable for environmental monitoring, such as detecting hazardous gases and changes in pH levels. researchgate.net The polymer not only acts as a solid support but can also be tailored to have specific properties like biocompatibility or resistance to environmental factors, further broadening the application range of dansyl-based probes. unl.pt The solid-state nature of these polymer-based systems enhances their stability, which is crucial for long-term sensing applications. unl.ptresearchgate.net
Paper-based sensors represent another significant avenue for creating low-cost analytical devices. The inherent properties of paper, such as its low cost, flexibility, and portability, make it an ideal substrate for disposable sensors. Research has demonstrated the use of paper in conjunction with this compound in the context of paper spray ionization mass spectrometry (PSI-MS). researchgate.netnih.govnih.gov In these applications, the paper substrate facilitates the reaction and analysis of dansyl aniline (B41778), showcasing its utility as a platform for chemical processes. researchgate.netnih.govnih.gov The fluorescent nature of dansyl aniline allows for optical monitoring of reactions directly on the paper substrate. nih.govd-nb.info This principle can be extended to develop visual and fluorescent-based sensors on paper platforms for various analytes.
Electrospun nanofibers have also emerged as a highly effective platform for developing sensitive and low-cost sensors due to their high surface-area-to-volume ratio and porous structure. scielo.brmdpi.commdpi.com This morphology facilitates rapid and efficient interaction with analytes. scielo.br Conducting polymers like polyaniline (PAni) are often used to create these nanofibers, providing electrical conductivity alongside a high surface area. scielo.brscielo.br For example, conducting polycaprolactone (B3415563) (PCL)/PAni nanofibers have been developed for use in optoelectronic acid-base sensors. scielo.br Similarly, polyvinyl alcohol (PVA)/PAni nanofibers have been synthesized for humidity sensing applications. wu.ac.th While these examples may not directly incorporate this compound, they represent versatile and low-cost platforms where fluorescent probes like this compound could be integrated to create highly sensitive and selective flexible sensors. The combination of the electrospinning technique's simplicity and affordability with the desirable properties of the resulting nanofibers makes this a promising approach for scalable sensor production. mdpi.commdpi.com
Cellulose and its derivatives also offer a foundation for flexible and cost-effective sensors, valued for their mechanical stability, flexibility, and ease of functionalization. techscience.com Porous cellulose nanofiber (CNF) aerogels, for instance, are highly sensitive to vapors due to their porous structure, making them suitable for gas sensing applications. techscience.com
The table below summarizes various low-cost and flexible platforms that have been developed, highlighting their material composition, the analytes they are designed to detect, and their specific platform type.
| Platform Material | Target Analyte(s) | Platform Type | Key Advantages |
| Dansyl derivative-doped PMMA | Hazardous Gases, pH | Flexible Polymer Film | Overcomes solubility issues, enhanced stability |
| Paper | This compound (reaction monitoring) | Paper-based | Low cost, portability, disposability |
| Polycaprolactone (PCL)/Polyaniline (PAni) | Acids, Bases | Electrospun Nanofibers | High surface area, electrical conductivity |
| Polyvinyl Alcohol (PVA)/Polyaniline (PAni) | Humidity | Electrospun Nanofibers | High sensitivity due to porosity |
| Cellulose Nanofiber (CNF) Aerogel | Nitroaromatic Vapors | Porous Aerogel | High porosity, rapid vapor diffusion |
Investigations of Dansyl Aniline in Biological and Supramolecular Systems
Protein Labeling and Protein-Protein Interaction Studies
The reaction of dansyl chloride with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, provides a powerful tool for studying protein structure and function. mdpi.comwikipedia.org This covalent labeling introduces a fluorescent reporter group that facilitates the investigation of protein dynamics, stability, and interactions. mdpi.comnih.gov
Covalent Labeling of Solvent-Accessible Lysine Residues
Dansyl chloride is an effective reagent for the covalent labeling of solvent-accessible lysine residues in proteins. mdpi.com Lysine is a common target for labeling due to its frequent presence on protein surfaces and its nucleophilic amine group. mdpi.com The reaction involves the covalent attachment of the dansyl group to the primary amine of lysine, forming a stable sulfonamide bond. wikipedia.orgresearchgate.net This process, known as dansylation, is typically performed under mild conditions to maintain the protein's native structure. mdpi.comosti.gov
The reaction conditions, such as pH, play a crucial role in the efficiency of labeling. Studies have shown that dansylation of lysine residues can be achieved across a pH range of 6 to 9.5. mdpi.com The optimal pH for the reaction of dansyl chloride with primary amines is generally high (~9.5), but labeling can be successfully performed at more biologically relevant, neutral pH to preserve protein structure. mdpi.com
Researchers have developed robust protocols for lysine dansylation to investigate protein structure and dynamics under native conditions. mdpi.com These methods have been applied to various model proteins, including the small, monomeric myoglobin (B1173299) and the large, multimeric alcohol dehydrogenase, demonstrating the versatility of this labeling technique. mdpi.comnih.govresearchgate.net The small size of the dansyl probe is advantageous compared to bulkier fluorophores, as it is less likely to perturb the native protein structure. mdpi.com
Impact of Dansylation on Protein Fold, Stability, and Interactions
A critical consideration in any protein labeling study is the potential impact of the label on the protein's structure and function. mdpi.com Extensive research has been conducted to evaluate the effects of dansylation on protein fold, stability, and interactions. mdpi.comosti.govresearchgate.net Using techniques like native mass spectrometry and ion mobility mass spectrometry, studies on model proteins such as myoglobin and alcohol dehydrogenase have shown that the introduction of multiple dansyl groups has a negligible effect on their native-like conformation. mdpi.comnih.gov
The structural integrity of proteins post-labeling is a significant concern, as over 60% of studies using amino acid-specific labeling have not assessed this aspect. mdpi.com However, investigations into dansylated proteins have demonstrated that this labeling does not cause significant unfolding or conformational changes. mdpi.com For example, the stability of myoglobin was tested under various conditions, including different pH levels and organic solvent concentrations, revealing that dansylation did not compromise its structural integrity. mdpi.com
The fluorescent properties of the dansyl group are sensitive to the polarity of its local environment, which can be exploited to monitor changes in protein conformation and interactions. wikipedia.orgresearchgate.net This sensitivity allows researchers to use dansylated proteins to identify protein-protein interaction sites, as unlabeled lysine residues are expected at the interface. mdpi.com Furthermore, this technique can be used to map ligand-binding sites and investigate allosteric effects where conformational changes alter the exposure of lysine residues. mdpi.com
Applications in Fluorescence-Based Protein Assays
The fluorescent nature of the dansyl group makes it an excellent tool for developing a wide range of fluorescence-based protein assays. researchgate.netsmolecule.com These assays are used to monitor protein-ligand interactions, enzyme kinetics, and conformational changes in real-time. nih.govnih.gov
One key application is in monitoring lipid transfer proteins. For instance, the fluorescence emission of dansyl-labeled phosphatidylethanolamine (B1630911) (dansyl-DHPE) is sensitive to its environment. nih.gov This property can be used to characterize the kinetics of lipid extraction from donor vesicles and the formation of protein-lipid complexes. nih.gov
Dansyl-calmodulin (D-CaM) has been used to study the interaction of calmodulin with various proteins, including ion channels. researchgate.netnih.gov The fluorescence intensity of D-CaM increases when the dansyl moiety moves into a more hydrophobic environment, which occurs upon binding to target proteins or upon conformational changes induced by calcium binding. researchgate.net This allows for detailed characterization of these interactions.
The table below summarizes findings from a fluorescence-based assay using dansyl-DHPE to monitor its interaction with the GM2 activator protein (GM2AP), a lipid transfer protein. nih.gov The data illustrates how changes in fluorescence can be used to track lipid transfer processes.
| Parameter | Observation | Conclusion |
| Fluorescence of dansyl-DHPE | Emission maximum shifts to a shorter wavelength (blue shift) and intensity increases when transferred from an aqueous environment to a hydrophobic one (e.g., inside a protein or a lipid vesicle). nih.gov | The local environment of the dansyl probe can be determined. nih.gov |
| Lipid Extraction by GM2AP | Addition of GM2AP to vesicles containing dansyl-DHPE results in a blue shift and increased fluorescence intensity. nih.gov | GM2AP extracts the lipid from the vesicle membrane, creating a hydrophobic protein:lipid complex. nih.gov |
| Lipid Release to Acceptor Vesicles | Addition of acceptor vesicles to the GM2AP:dansyl-DHPE complex leads to a time-dependent change in fluorescence. nih.gov | The kinetics of lipid release from the protein to the acceptor vesicle can be monitored. nih.gov |
Nucleic Acid Probing and DNA Microenvironment Studies
Dansyl-modified oligonucleotides serve as powerful fluorescent probes for investigating the structure, dynamics, and microenvironment of nucleic acids. acs.orgnih.gov The sensitivity of the dansyl fluorophore to its surroundings allows for the detection of subtle changes in DNA and RNA conformation. nih.gov
Monitoring Microenvironmental Changes in DNA Grooves (Major and Minor)
The distinct environments of the major and minor grooves of DNA can be monitored using strategically placed dansyl probes. acs.org The hydration properties of the major and minor grooves are different; the A+T-rich minor groove, for example, is known to have highly ordered water molecules. umass.edu The fluorescence of a dansyl probe is sensitive to such differences in local polarity and hydration. nih.gov
By incorporating a dansyl-modified deoxyuridine into a DNA duplex, it is possible to report on binding events occurring in a different groove. For example, the binding of the minor groove binder netropsin (B1678217) to a DNA duplex was shown to cause fluorescence changes in a dansyl fluorophore located in the major groove. nih.gov This "crosstalk" enables the study of minor groove binding events through a major groove-tethered probe. nih.gov
From such fluorescence studies, the dielectric constant of the major groove has been estimated to be around 55D, which is significantly different from the reported value of ~20D for the minor groove in a poly[d(AT)]-poly[d(AT)] duplex. nih.gov This highlights the ability of dansyl probes to discern the distinct microenvironments within the DNA structure.
Detection of DNA Conformational Transitions and RNA Hybridization
Dansyl-modified oligonucleotides are effective in detecting conformational changes in DNA, such as the transition from B-DNA to A-DNA, and in monitoring hybridization events with complementary DNA or RNA strands. acs.orgnih.gov
Oligonucleotides containing a dan-modified deoxycytidine (dC) or deoxyguanosine (dG) have been synthesized to monitor microenvironmental changes associated with DNA conformational transitions. acs.org These probes can sense the shift from the B-form to the A-form of DNA and can also detect the formation of DNA-RNA hybrid duplexes. acs.org
The fluorescence of dansyl-modified probes can be significantly affected by hybridization. For example, the fluorescence intensity of certain dansyl-modified oligonucleotides increases upon hybridization with complementary DNA or RNA, particularly when adjacent to guanosine (B1672433) residues. nih.gov This change is attributed to the solvatochromic effect, as the dansyl group moves into the more hydrophobic environment of the duplex. nih.gov This property allows for the development of sequence-specific fluorescent probes for both DNA and RNA. nih.gov The table below summarizes the fluorescence response of a conformation-sensitive nucleoside probe in different nucleic acid structures. rsc.org
| Nucleic Acid Structure | Relative Fluorescence Intensity | Emission Maximum (λem) | Conclusion |
| Random Coil | High | 442 nm | The probe is highly fluorescent in an unstructured, single-stranded state. rsc.org |
| Duplex | Very Low | N/A | Fluorescence is quenched upon formation of a standard duplex structure. rsc.org |
| i-Motif | Moderate | 442 nm | The probe can detect the formation of i-motif structures, showing a distinct fluorescence level compared to random coil and duplex forms. rsc.org |
Cellular Imaging and Bioimaging Applications
The fluorescent properties of the dansyl group, particularly its sensitivity to the polarity of the local environment, make dansyl-aniline and its derivatives valuable probes in cellular and bioimaging applications. These compounds allow for the visualization and investigation of various biological structures and processes.
In Vivo Imaging Capabilities (e.g., Zebrafish Imaging)
The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo imaging due to its optical transparency during early development. nih.gov This allows for real-time visualization of biological processes within a living vertebrate. Dansyl-based fluorescent probes have been successfully utilized for bioimaging in zebrafish to detect specific analytes. For instance, certain dansyl derivatives have been engineered to act as "turn-on" fluorescent sensors for ferrous iron (Fe(II)), enabling the imaging of its distribution in living zebrafish. rsc.org Similarly, a chemosensor incorporating a dansyl moiety was developed for the detection of copper ions (Cu2+) in zebrafish, demonstrating the applicability of dansyl-based compounds in monitoring metal ion homeostasis in a live organism. acs.org
While these examples use dansyl derivatives rather than this compound itself, they highlight the potential of the dansyl fluorophore in in vivo imaging contexts like zebrafish. rsc.orgacs.org The strategy often involves creating a sensor that experiences a change in fluorescence (e.g., quenching or enhancement) upon binding to a specific target. rsc.orgacs.org The utility of such probes is further enhanced by their cell membrane permeability, which allows them to enter cells and report on intracellular environments. rsc.org
Strategies for Enhancing Water Solubility for Biological Contexts
A significant challenge in applying this compound and related compounds in biological systems is their inherent hydrophobicity and low solubility in aqueous media. acs.orgunl.pt To overcome this limitation, several strategies have been developed to improve their water solubility and biocompatibility.
One common approach is the chemical modification of the dansyl structure by introducing hydrophilic groups. For example, combining a dansyl moiety with a quinoline (B57606) group via a piperazine (B1678402) linker has been shown to increase water solubility, creating a chemosensor suitable for detecting Cu2+ in aqueous solutions and for zebrafish imaging. acs.org The resulting compound, (2-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-N-(quinolin-8-yl)acetamide), demonstrated good water solubility and was effective for in vivo applications. acs.org
Another strategy involves conjugation with water-soluble polymers. unl.ptscience.gov For instance, dansyl hydrazine (B178648) has been conjugated to a dextran (B179266) template, a highly water-soluble polymer. science.gov This conjugation not only enhanced the water solubility of the dansyl moiety but also created a polymeric sensor capable of selectively detecting specific amino acids in aqueous environments. science.gov Similarly, incorporating dansyl derivatives into other polymers like polymethyl methacrylate (B99206) (PMMA) can improve their dispersibility in aqueous media and provides a solid-state platform for sensing applications. unl.pt These approaches effectively address the solubility issue, expanding the utility of dansyl-based probes in biological and environmental sensing. unl.pt
Membrane Studies and Location Dynamics
The sensitivity of the dansyl fluorophore to its environment makes it an excellent tool for studying the structure and dynamics of lipid membranes. By analyzing its fluorescence characteristics, researchers can gain insights into the probe's location and the physical properties of the membrane.
Determining Probe Depth in Lipid Bilayers via Fluorescence Quenching Parallax Analysis
Fluorescence quenching parallax analysis is a powerful technique used to determine the precise depth of a fluorescent probe within a lipid bilayer. nih.govfrontiersin.org The method involves measuring the fluorescence quenching of the probe by quenchers (like spin-labeled lipids) positioned at different known depths within the two leaflets of the membrane. frontiersin.orgcas.cz By analyzing the differential quenching, the transversal position of the fluorophore relative to the bilayer center can be calculated. nih.gov
Studies using this parallax method have determined that when a dansyl group is attached to the polar headgroup of phosphatidylethanolamine (PE), it localizes in the polar headgroup region of the bilayer, at a depth of approximately 19-21 Å from the bilayer center. nih.gov This shallow location is consistently observed even when the dansyl group is attached via different linkers, such as an alkyl chain or at the end of a fatty acyl chain, indicating a strong preference of the dansyl group for the membrane's interfacial region. nih.gov
Influence of Chemical Structure on Membrane Localization of Polar Groups
The precise location of a polar probe within a membrane is highly dependent on the details of its chemical structure. nih.gov While the standard dansyl group consistently seeks a shallow position, subtle modifications to its structure can lead to dramatic shifts in its membrane depth. nih.gov
A comparative study using fluorescence quenching parallax analysis revealed these structural influences:
Dansyl-PE: As noted, the dansyl group in dansyl-PE is located in the polar headgroup region, about 19-21 Å from the bilayer's center. nih.gov
Dantyl-PE: A related probe, dimethylaminonaphthalenethiocarbamoyl (dantyl), which substitutes the sulfonamide group of dansyl with a thiocarbamoyl linkage, was found to locate deeper in the membrane, at approximately 13-16 Å from the center. nih.gov
Mansyl-PE: An even more significant change was observed with methylanilinonaphthalenesulfonyl (mansyl) derivatives. The addition of an extra phenyl group in the mansyl probe, compared to the dansyl probe, caused it to embed deeply within the acyl chain region of the bilayer, only 6-7 Å from the center, even when attached to the PE headgroup. nih.gov
These findings demonstrate that the membrane depth of a polar group is not fixed but is strongly influenced by its specific chemical makeup. The results suggest that the energetic cost of burying a polar moiety in the hydrophobic core of the bilayer is not prohibitively high and depends on a delicate balance of interactions. nih.gov
| Probe Derivative | Key Structural Difference from Dansyl | Membrane Location (Distance from Bilayer Center) |
| Dansyl-PE | - (Reference) | 19-21 Å |
| Dantyl-PE | Sulfonamide replaced by thiocarbamoyl | 13-16 Å |
| Mansyl-PE | Contains an additional phenyl group | 6-7 Å |
Supramolecular Assemblies and Material Science Applications
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. nih.govnih.gov this compound and its derivatives are valuable building blocks in this field due to their responsive fluorescence and ability to participate in these weak interactions (e.g., hydrogen bonding, π-π stacking). acs.orgresearchgate.net
Dansyl-functionalized molecules have been incorporated into various supramolecular structures, including hydrogels and other self-assembled systems. acs.org For example, dansyl groups have been used in dynamic combinatorial chemistry to create oligomers that can form duplex structures, where the dansyl fluorophore acts as a reporter tag to study the assembly process through Förster Resonance Energy Transfer (FRET). researchgate.net
In material science, this compound has been used as a component in mixtures of fluorescent organic compounds to generate white light emission (WLE). researchgate.net By combining this compound with other fluorophores and immobilizing the mixture in a silica (B1680970) aerogel, it can be applied as a coating for UV LEDs to produce white light. researchgate.net Furthermore, the reactivity of dansyl chloride with aniline (B41778) to form this compound has been explored in the context of ambient microdroplet synthesis, a technique for accelerating chemical reactions. liverpool.ac.uknih.gov These applications highlight the versatility of this compound in creating functional materials and complex molecular systems. researchgate.netliverpool.ac.uk
White Light Emission (WLE) Generation through Fluorophore Mixtures
The generation of white light emission (WLE) from organic fluorophores is a significant area of research with potential applications in low-cost and energy-efficient lighting and display technologies. researchgate.net One notable approach involves the precise mixing of multiple fluorescent compounds that absorb in a similar ultraviolet (UV) range but emit at different wavelengths across the visible spectrum. researchgate.netresearchgate.net Through the principle of simultaneous emission, the combination of these emissions can be tailored to produce pure white light.
A key example of this strategy involves a ternary mixture of fluorescent organic compounds: furocoumarin (FC), this compound (DA), and 7-hydroxycoumarin-3-carboxylic acid (CC). researchgate.netum.edu.my These compounds are all excitable in the UVA region, between 340 and 375 nm, yet they fluoresce at distinct wavelengths. researchgate.net Specifically, a mixture of these three compounds in ethanol (B145695), at a molar ratio of 1.375:1:7 (FC:DA:CC), has been shown to generate nearly pure white light. researchgate.netresearchgate.net This is quantified by its Commission Internationale d'Eclairage (CIE) 1931 chromaticity index of (0.27, 0.33), which is very close to the coordinates of pure white light. researchgate.netresearchgate.netum.edu.my
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Fluorescence Color |
| Furocoumarin (FC) | 340-375 | Not specified | Not specified |
| This compound (DA) | 340-375 | Not specified | Yellow nih.gov |
| 7-hydroxycoumarin-3-carboxylic acid (CC) | 340-375 | Not specified | Not specified |
| Mixture (FC:DA:CC) | ~390 (UV) | Broadband | White |
Table 1: Photophysical properties of fluorophores used in WLE generation.
This organic-based WLE system has been demonstrated to be practical by immobilizing the novel mixture in a silica aerogel and applying it as a coating to a UV LED. researchgate.netum.edu.my This application highlights the potential of such fluorophore mixtures, including this compound, as a viable, low-cost, and sustainable alternative to inorganic phosphors currently used in solid-state lighting. researchgate.net
Dye-Doped Polymeric Systems for Sensing
The incorporation of fluorescent dyes into polymeric matrices is a widely explored strategy for the development of robust and practical chemical sensors. This compound and its derivatives are particularly well-suited for this application due to their inherent sensitivity to the local chemical environment, such as polarity and the presence of specific analytes. researchgate.netresearchgate.net The dansyl fluorophore itself contains both an electron-donating dimethylamino group and an electron-accepting naphthalene (B1677914) sulfonyl group, making its excited state and subsequent fluorescence emission highly sensitive to external factors. researchgate.net
Poly(methyl methacrylate) (PMMA) is a common polymer used for embedding dansyl derivatives. researchgate.net This integration overcomes the solubility limitations of some dansyl compounds in aqueous media and provides a stable, solid-state platform for sensing applications. researchgate.netunl.pt These dye-doped polymeric systems can be fabricated into flexible, low-cost films, making them suitable for environmental monitoring, such as the detection of hazardous gases or changes in pH. researchgate.netunl.pt For example, the incorporation of novel dansyl derivatives into PMMA has resulted in materials that are sensitive to acidic vapors. researchgate.net
The sensing mechanism in these systems often relies on the quenching or enhancement of the dansyl fluorescence upon interaction with the target analyte. researchgate.net For instance, dansyl-based polyurethane mats have been developed for the detection of Co²⁺ ions through fluorescence quenching. researchgate.net Similarly, a novel dansyl side-functionalized polymer demonstrated a decrease in fluorescence intensity in the presence of various metal ions, with the highest quenching efficiencies observed for Pb²⁺ and Co²⁺. researchgate.net The versatility of the dansyl sulfonamide group allows for its attachment to various polymer backbones, enabling the design of sensors tailored for specific targets. researchgate.net
| Polymer Matrix | Analyte | Sensing Mechanism |
| Poly(methyl methacrylate) (PMMA) | Acidic Vapors | Not specified |
| Polyurethane | Co²⁺ | Fluorescence Quenching |
| Dansyl side-functionalized polymer | Pb²⁺, Co²⁺ | Fluorescence Quenching |
Table 2: Examples of Dansyl-Doped Polymeric Systems for Sensing.
The development of these dye-doped polymeric systems showcases the practical application of this compound's unique photophysical properties in the creation of advanced materials for chemical sensing.
Mechanistic Insights into Dansyl Aniline Fluorescence and Interactions
Principles of Fluorescence Quenching Phenomena
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, brought about by its interaction with another substance known as a quencher. This phenomenon is pivotal in the design of fluorescent sensors, where the binding of an analyte modulates the emission signal. The mechanisms underlying quenching are broadly categorized as either dynamic or static.
Dynamic Quenching , also known as collisional quenching, occurs when an excited-state fluorophore collides with a quencher molecule. nih.govbachem.com This contact results in the fluorophore returning to its ground state without emitting a photon. bachem.com The process is diffusion-controlled; therefore, its efficiency is dependent on factors like temperature and viscosity of the medium. nih.gov Dynamic quenching affects the excited state of the fluorophore and leads to a reduction in its fluorescence lifetime. nih.govnih.gov The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. nih.gov
| Quenching Type | Mechanism | Effect on Lifetime | Key Characteristic |
|---|---|---|---|
| Dynamic (Collisional) | Fluorophore-quencher collision in the excited state. nih.govbachem.com | Decreases | Diffusion-dependent process. nih.gov |
| Static | Formation of a non-fluorescent ground-state complex. nih.govbachem.com | Unaffected | Reduces the concentration of active fluorophores. libretexts.org |
The photophysical properties of Dansyl-aniline and its derivatives are profoundly influenced by Intramolecular Charge Transfer (ICT). uc.pt ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. rsc.org In dansyl derivatives, the dimethylamino group acts as the electron donor, and the naphthalene (B1677914) sulfonyl group serves as the electron acceptor. nih.govacs.org
This charge transfer leads to the formation of an excited state with a large dipole moment, which is highly sensitive to the surrounding environment. uc.pt The nature of this excited state can dictate the fluorescence behavior. Research suggests that dansyl derivatives emit from a planar intramolecular charge-transfer (PICT) state, rather than a twisted intramolecular charge-transfer (TICT) state, where the amino group would rotate out of the plane of the naphthalene ring. x-mol.netmdpi.com
ICT plays a crucial role in fluorescence modulation, often acting as a pathway for non-radiative decay that quenches fluorescence. dntb.gov.ua The efficiency of ICT can be modulated by the binding of an analyte. For example, in a dansyl-based chemosensor for copper ions (Cu²⁺), the binding of Cu²⁺ to the sensor enhanced the ICT process. acs.org This enhancement of the non-radiative decay pathway resulted in significant fluorescence quenching, allowing for the detection of the metal ion. acs.org Therefore, the modulation of ICT states through analyte interaction is a key mechanism for designing "turn-off" fluorescent sensors based on the dansyl fluorophore.
Static and Dynamic Quenching Mechanisms
Solvatochromism and Environmental Sensitivity
This compound exhibits strong solvatochromism, meaning its photophysical properties, such as absorption and emission spectra, are highly dependent on the polarity of the solvent. unl.ptresearchgate.net This sensitivity makes it an excellent probe for studying the microenvironment of systems like proteins and polymers. nih.govresearchgate.net
The fluorescence intensity and emission maximum of dansyl-based compounds vary significantly with the polarity of their surroundings, a phenomenon attributed to their charge-transfer characteristics. researchgate.net In general, dansyl derivatives show a positive solvatochromic effect, where the emission wavelength undergoes a red shift (a shift to longer wavelengths) as the solvent polarity increases. unl.ptresearchgate.net
For example, a study of various dansyl derivatives in solvents of decreasing polarity, such as from dimethyl sulfoxide (B87167) (DMSO) to chloroform (B151607) (CHCl₃), showed a noticeable change in emission color from yellow to green. unl.pt This visual change corresponds to a blue shift in the maximum emission bands in less polar environments. unl.pt The significant change in emission spectra across different solvents highlights the fluorophore's sensitivity. The photophysical data for a representative dansyl derivative illustrates this trend.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|
| Chloroform (CHCl₃) | 348 | 496 | 148 |
| Tetrahydrofuran (THF) | 345 | 504 | 159 |
| Acetonitrile (B52724) (CH₃CN) | 334 | 516 | 182 |
| Ethanol (B145695) (EtOH) | 340 | 521 | 181 |
| Dimethyl sulfoxide (DMSO) | 346 | 522 | 176 |
Photophysical data for a dansyl derivative (L1) in various solvents, adapted from unl.pt.
The Stokes shift is the difference between the maximum wavelengths of absorption and emission. rsc.org A large Stokes shift is a desirable characteristic for a fluorophore as it minimizes self-absorption and improves detection sensitivity. unl.pt this compound and its derivatives are known for their exceptionally large Stokes shifts. unl.ptupv.es
This large shift arises because the excited state has a significantly different geometry and a much larger dipole moment than the ground state, a direct consequence of the ICT process. researchgate.netnih.gov Upon excitation, polar solvent molecules reorient themselves around the newly formed, highly polar excited state of the fluorophore. nih.gov This solvent relaxation process lowers the energy of the excited state before emission occurs, resulting in the emission of a lower-energy (longer wavelength) photon. nih.gov
The extent of this solvent relaxation, and thus the magnitude of the Stokes shift, is directly related to the polarity of the solvent. researchgate.net In more polar solvents, the energy of the charge-transfer excited state is stabilized to a greater extent, leading to a more pronounced red shift in emission and a larger Stokes shift. researchgate.net This dependence makes the Stokes shift a sensitive indicator of the microenvironmental polarity surrounding the dansyl probe. researchgate.net
Modulations of Photophysical Properties with Solvent Polarity
Binding Mechanisms with Analytes
The utility of this compound as a fluorescent sensor is predicated on its ability to bind selectively with specific analytes, causing a measurable change in its fluorescence output. The binding mechanism is highly dependent on the structure of the dansyl derivative and the nature of the analyte, but it often involves chelation or specific complex formation.
A primary application is the detection of metal ions. Dansyl-based ligands are frequently designed with a receptor unit—a molecular framework containing heteroatoms like nitrogen and oxygen—that can coordinate with metal cations. For instance, a chemosensor combining a dansyl moiety with a quinoline (B57606) group demonstrated high selectivity for Cu²⁺ ions. acs.org The binding mechanism was elucidated through multiple techniques:
Job Plot Analysis: Revealed a 1:1 binding stoichiometry between the sensor (DC) and Cu²⁺. acs.org
ESI-Mass Spectrometry: Confirmed the formation of a [DC + Cu²⁺] complex. acs.org
¹H NMR Titration: Showed specific chemical shift changes upon the addition of Cu²⁺, indicating the involvement of the quinoline and piperazine (B1678402) nitrogen atoms in the coordination. acs.org
The binding affinity of these interactions can be quantified. In a study of a dansyl-based Schiff base ligand with Cu²⁺, the binding constant (Kₛ) was determined to be on the order of 10³ M⁻¹ using the Benesi–Hildebrand equation, indicating a stable complex formation. nih.gov Similarly, a dansyl-polyamine ligand was found to strongly coordinate with Zn(II), resulting in fluorescence quenching. researchgate.net This quenching is often due to the paramagnetic nature of the bound metal ion or the promotion of non-radiative decay pathways like enhanced ICT, as discussed previously. acs.org
Complex Formation with Metal Ions
The interaction between dansyl-based compounds and metal ions often leads to a significant change in their fluorescence properties, typically quenching, which forms the basis for their use as fluorescent sensors. This phenomenon is largely due to the formation of a complex between the dansyl moiety and the metal ion.
The quenching of dansyl fluorescence by certain metal ions is a result of complex formation between the fluorophore and the ions. nih.gov For instance, the fluorescence of various dansyl-peptides is quenched by Ni(II) and Cu(II), but not by Mg(II), Mn(II), or Zn(II). nih.gov This quenching is reversible upon the addition of EDTA, further indicating the formation of a metal-fluorophore complex. nih.gov The process can be slow, with maximal quenching occurring over time after mixing. nih.gov
Studies on dansyl-appended polyamine ligands have shown that metal ions like Cu(II) and Hg(II) can cause complete quenching of the emission intensity. unl.pt The mechanism behind this quenching is often attributed to chelation-enhanced quenching (CHEQ), which can be driven by electron transfer or energy transfer processes. unl.pt Paramagnetic ions like Cu(II) with unfilled d-orbitals are particularly effective quenchers. unl.pt However, even diamagnetic ions like Hg(II) with a filled d10 configuration can induce quenching. unl.pt
In a study involving a polylysin dendrimer functionalized with 24 dansyl units, the addition of Co(II) or Ni(II) ions resulted in strong fluorescence quenching. rsc.org This quenching occurs via a static mechanism where the metal ions coordinate within the dendrimer's interior. rsc.org Interestingly, the addition of Zn(II) caused only a minor decrease in fluorescence and could displace the coordinated Co(II) and Ni(II) ions, leading to the revival of the dansyl fluorescence. rsc.org This highlights the competitive nature of metal ion binding.
The interaction is not limited to simple quenching. For some dansyl derivatives, the presence of metal ions like Cu(II), Pb(II), and Al(III) can lead to major changes in the absorption spectrum and the formation of non-fluorescent complexes. researchgate.net Other ions such as Co(II), Ni(II), Zn(II), Mg(II), and Ag(I) may interact more moderately, causing a smaller degree of fluorescence quenching. researchgate.net
A dansyl-based chemosensor (DC) designed for Cu(II) detection demonstrated a 1:1 binding stoichiometry. acs.org This was confirmed through Job plot analysis, ESI-mass spectrometry, and 1H NMR titration. acs.org The interaction resulted in an "on-off" fluorescent response, with a detection limit of 43 nM, which is significantly lower than the guidelines set by the World Health Organization. acs.org
Table 1: Interaction of Various Metal Ions with Dansyl Derivatives
| Dansyl Derivative Type | Interacting Metal Ions | Observed Effect on Fluorescence | Reference |
|---|---|---|---|
| Dansyl-peptides | Ni(II), Cu(II) | Quenching | nih.gov |
| Dansyl-peptides | Mg(II), Mn(II), Zn(II) | No quenching | nih.gov |
| Dansyl-appended polyamine ligands | Cu(II), Hg(II) | Complete quenching | unl.pt |
| Polylysin dendrimer with dansyl units | Co(II), Ni(II) | Strong quenching | rsc.org |
| Polylysin dendrimer with dansyl units | Zn(II) | Minor decrease, displacement of Co(II)/Ni(II) | rsc.org |
| Dansyl-linked crown ethers | Cu(II), Pb(II), Al(III) | Formation of non-fluorescent complexes | researchgate.net |
| Dansyl-linked crown ethers | Co(II), Ni(II), Zn(II), Mg(II), Ag(I) | Moderate quenching | researchgate.net |
Host-Guest Interactions in Sensing Applications
The encapsulation of this compound and its derivatives within the nanocavity of host molecules, most notably cyclodextrins (CDs), significantly modulates their fluorescence properties and forms the basis for advanced sensing applications. This host-guest chemistry provides a mechanism to enhance sensitivity, selectivity, and bioavailability.
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity. acs.orgd-nb.info This structure allows them to encapsulate nonpolar guest molecules, like the dansyl group, in aqueous solutions. acs.orgnih.gov The interior of the CD cavity offers a microenvironment of lower polarity, similar to that of organic solvents like 1,4-dioxane (B91453) or 1-octanol. acs.org
When a dansyl derivative is encapsulated by a cyclodextrin (B1172386), several factors contribute to an enhancement of its fluorescence quantum yield:
Protection from Quenchers: The CD cavity shields the encapsulated fluorophore from external quenching agents present in the bulk solution. acs.org
Reduced Vibrational Deactivation: The rigid structure of the cyclodextrin restricts the intramolecular rotations and vibrational freedom of the guest molecule, which in turn minimizes non-radiative decay pathways. acs.org
Favorable Microenvironment: The apolar nature of the cavity provides a more suitable environment for the excited state of the fluorophore, leading to increased quantum efficiency. acs.org
The interaction between a dansyl derivative (DaPA8) and β-cyclodextrin (β-CD) has been shown to form supramolecular nanovesicles. d-nb.infonih.gov Spectroscopic analysis, including fluorescence and UV-Vis, confirmed the encapsulation of the dansyl moiety within the β-CD cavity. d-nb.info This encapsulation disrupts the H-aggregates that the dansyl derivative forms on its own, leading to a recovery of its native fluorescence emission. d-nb.info The stoichiometry of such host-guest complexes is often 1:1, and the association constants are typically in the range of 10² M⁻¹. researchgate.net
The formation of these inclusion complexes can also be influenced by modifications to the cyclodextrin host. For example, cationic β-cyclodextrins, functionalized with amino groups, exhibit an enhanced ability to bind anionic guests like dansyl-acid. researchgate.net The electrostatic interactions between the positively charged amino groups on the CD rim and the anionic guest molecule contribute to a stronger binding affinity. researchgate.net
Furthermore, the dansyl/β-CD system can be designed to be pH-responsive. The basic imine group in the dansyl moiety can be protonated under acidic conditions, altering its hydrophilicity and causing it to exit the hydrophobic CD cavity. nih.gov This reversible inclusion and exclusion based on pH provides a switching mechanism for controlled release or sensing. nih.gov
Table 2: Effects of Host-Guest Complexation on this compound Fluorescence
| Host Molecule | Guest Molecule | Key Interaction | Effect on Fluorescence | Application | Reference |
|---|---|---|---|---|---|
| β-Cyclodextrin | Dansyl derivative (DaPA8) | Encapsulation of dansyl moiety | Disruption of H-aggregates, recovery of native fluorescence | Enhanced bactericidal activity, biofilm disruption | d-nb.infonih.gov |
| β-Cyclodextrin | Dansyl-amino acid derivatives | Inclusion in apolar cavity | Enhanced quantum efficiency, reduced quenching | Improved fluorimetric determination | acs.org |
| Cationic β-Cyclodextrin | Dansyl-acid (anionic) | Electrostatic interaction and inclusion | Enhanced binding affinity | Selective sensing of anions | researchgate.net |
Emerging Trends and Future Research Directions in Dansyl Aniline Chemistry
Development of Advanced Dansyl-aniline Derivatives with Enhanced Properties
A primary focus of current research is the strategic modification of the this compound scaffold to improve its performance in complex biological and environmental matrices. These efforts are largely centered on enhancing aqueous solubility and photostability.
The hydrophobic nature of many dansyl derivatives restricts their use in aqueous environments, which is a significant limitation for most biological applications. guidetopharmacology.orgsigmaaldrich.com To address this, several strategies are being employed to enhance their water solubility and dispersibility.
One effective approach is the incorporation of dansyl moieties into polymeric structures. guidetopharmacology.org By synthesizing or modifying polymers to include dansyl groups, researchers can improve the solubility and dispersibility of these fluorophores in aqueous media. guidetopharmacology.org This method not only overcomes solubility issues but also provides a solid platform for immobilizing the probes, which enhances their stability and ease of use in long-term sensing applications. guidetopharmacology.org For instance, integrating dansyl derivatives into poly(methyl methacrylate) (PMMA) has produced materials sensitive to pH and hazardous gases, demonstrating the versatility of this approach. sigmaaldrich.comguidetopharmacology.org
Another successful strategy involves the chemical modification of the this compound structure by introducing hydrophilic moieties. The incorporation of piperazine (B1678402) and quinoline (B57606) groups into a dansyl-based chemosensor has been shown to significantly increase its water solubility, enabling its use for in vivo imaging in zebrafish. nih.gov Similarly, conjugating dansyl hydrazine (B178648) to a dextran (B179266) template creates a highly water-soluble polymer that can act as a sensor for specific amino acids in aqueous solutions. sigmaaldrich.com The introduction of charged groups, such as those in sulfo-NHS, can also preserve or increase the water-solubility of the modified molecule. nih.gov Future refinements may include the use of larger polyethylene (B3416737) glycol (PEG) groups to further improve water solubility.
Photostability is a critical property for fluorescent probes, especially for applications requiring long-term or repeated measurements, such as real-time monitoring and single-molecule studies. The development of photostable this compound fluorophores is an active area of research.
One promising strategy involves the covalent attachment of triplet state quenchers. For example, covalently linking cyclooctatetraene (B1213319) (COT) to cyanine (B1664457) fluorophores has been shown to significantly improve their photostability by reducing photobleaching. uni-freiburg.de This approach could be adapted for this compound derivatives to enhance their longevity in demanding applications.
Another approach focuses on modifying the chemical structure of the fluorophore itself to disfavor photochemical degradation pathways. Replacing N,N-dimethylamino groups with cyclic amine rings, such as four-membered azetidine (B1206935) rings, has been demonstrated to mitigate twisted intramolecular charge transfer (TICT), a process that can lead to photobleaching. This modification has been shown to double the quantum efficiency and improve the photon yield of rhodamine dyes, a strategy that holds promise for the design of more robust this compound fluorophores. nih.gov Furthermore, incorporating a diarylethene moiety linked to two dansyl fluorophores has resulted in a system with remarkable photostability and fatigue resistance over multiple cycles of photo-switching.
Strategies for Improved Aqueous Solubility and Dispersibility
Integration with Novel Analytical Platforms
The utility of this compound derivatives is greatly expanded when they are integrated into modern analytical platforms. This integration allows for the development of portable, rapid, and high-throughput sensing systems.
There is a growing trend towards the miniaturization of analytical devices, leading to the development of portable and low-cost sensors. This compound derivatives are well-suited for incorporation into such platforms. For example, they have been integrated into flexible, dye-doped poly(methyl methacrylate) (PMMA) films for environmental monitoring. sigmaaldrich.com These platforms offer a solid-state system that enhances the stability of the probe and allows for easy handling. guidetopharmacology.org
Paper-based analytical devices represent another area of significant interest. This compound has been synthesized directly on paper substrates for analysis by paper spray ionization mass spectrometry (PSI-MS). uni-freiburg.deuwm.edu.pl This technique allows for rapid reaction monitoring and demonstrates the potential for developing simple, disposable sensors for a variety of analytes. uni-freiburg.de The fluorescent properties of this compound can also be used for visual inspection on these paper-based devices. uwm.edu.pl
The ability to monitor chemical and biological processes in real-time is crucial for understanding dynamic systems. This compound based probes are being developed for such applications due to their responsive fluorescence. Chemosensors using fluorescence can be applied for real-time bioimaging of various analytes. nih.gov For instance, a dansyl- and quinoline-based chemosensor was used for real-time imaging of Cu2+ in zebrafish. nih.gov
Furthermore, the development of Förster Resonance Energy Transfer (FRET) based probes allows for the ratiometric detection of analytes, providing more quantitative and reliable real-time data. nih.gov Dansyl fluorophores are often used as energy donors in FRET pairs. nih.gov Oxidation-responsive micelles incorporating a dansyl and dabsyl FRET pair have been developed to monitor drug release and bioimaging of inflammation in real-time. wikipedia.org Similarly, dansylglycine (B86417) has been used as a fluorescent probe for the real-time measurement of the halogenating activity of enzymes like myeloperoxidase and eosinophil peroxidase.
Miniaturized Sensing Devices
Exploration of New Sensing Targets and Biological Applications
Researchers are continuously exploring new analytes and biological processes that can be targeted with this compound based probes, pushing the boundaries of their application.
Recent studies have demonstrated the use of this compound derivatives for the selective detection of important biomolecules. For example, a dansyl hydrazine dextran conjugate has been developed for the selective fluorescent sensing of the amino acids aspartic acid and glutamic acid. sigmaaldrich.com Another emerging target is selenocysteine, the 21st proteinogenic amino acid, with new chemodosimeters being designed for its detection in living cells.
The application of this compound probes extends to monitoring enzyme activity. A library of maltoligosaccharides functionalized with a naphthylmethyl donor and a dansyl acceptor has been synthesized to act as FRET probes for α-amylase activity. Dansylglycine has also been established as a specific probe for determining the halogenating activity of myeloperoxidase and eosinophil peroxidase.
Furthermore, dansyl-modified oligonucleotides are being developed as probes that can respond to structural changes in DNA or RNA, opening up possibilities for nucleic acid sensing. The ability of some dansylated amino acids to specifically detect apoptotic cells suggests their potential as imaging agents for monitoring cancer therapy effectiveness.
Computational Design and Predictive Modeling for this compound Derivatives
The advancement of computational chemistry has provided powerful tools for the rational design and a priori prediction of the properties of novel molecules, significantly accelerating the discovery of new functional materials. In the context of this compound chemistry, computational design and predictive modeling are instrumental in understanding structure-property relationships and guiding the synthesis of derivatives with tailored characteristics. These in silico approaches, ranging from quantum mechanical calculations to molecular docking and quantitative structure-activity relationship (QSAR) models, allow for the efficient screening of virtual libraries of compounds and the elucidation of mechanisms at a molecular level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure, geometry, and vibrational frequencies of this compound derivatives. researchgate.net DFT calculations enable a detailed assignment of electronic and infrared spectra, providing insights that are crucial for interpreting experimental data. mdpi.comresearchgate.net For instance, DFT has been successfully used to analyze the molecular structure of dansyl-derived Schiff bases and to understand their interaction with entities like copper ions (Cu²⁺) and copper oxide nanoparticles (CuO NPs). mdpi.comresearchgate.net
Key applications of DFT in this area include:
Geometry Optimization: Predicting the most stable three-dimensional conformation of this compound derivatives.
Spectroscopic Prediction: Calculating electronic absorption and emission spectra, which helps in understanding the fluorescent properties and the characteristic charge-transfer band between the dimethylamino donor group and the sulfonyl acceptor unit. mdpi.commdpi.com
Interaction Analysis: Modeling the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of these derivatives to target molecules or surfaces. mdpi.com DFT calculations have been employed to study the excited-state behavior of dansyl derivatives, suggesting they emit from a planar intramolecular charge-transfer (PICT) excited state. x-mol.net
Reaction Mechanisms: Investigating the transition states and energy profiles of reactions involving this compound, shedding light on their synthesis and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.net For aniline (B41778) derivatives, QSAR has been extensively used to predict toxicity. nih.govresearchgate.net These models are typically built using a set of known molecules (a training set) and then validated using a separate set of compounds (a test set).
The process involves calculating a wide range of molecular descriptors for each this compound derivative, which can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Relating to the 3D shape of the molecule.
Electronic: Including parameters like dipole moment and partial charges. researchgate.net
Physicochemical: Such as the 1-octanol/water partition coefficient (log KOW), which is a measure of lipophilicity. nih.gov
A QSAR study on monosubstituted anilines demonstrated a strong correlation between their toxicity (log IGC50⁻¹) and log KOW, yielding a robust predictive model. nih.gov Such models are invaluable for designing new this compound derivatives with potentially lower toxicity or for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking is primarily used to understand their interaction with biological macromolecules like proteins and enzymes. nih.govacs.org
By simulating the binding process, molecular docking can:
Identify the most likely binding site on a target protein. nih.gov
Predict the binding affinity and pose of the this compound derivative within the active site.
Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
These insights are critical for the rational design of enzyme inhibitors or fluorescent probes that target specific biological molecules. For example, docking studies have been used to investigate the interactions between 4-anilinoquinazoline (B1210976) derivatives and the epidermal growth factor receptor (EGFR) kinase, guiding the design of potential anticancer agents. nih.gov Similarly, computational studies, including docking, have been used to understand how dansyl-based chemosensors bind to ions like Cu²⁺. acs.org
The integration of these computational methods provides a synergistic approach to the development of new this compound derivatives. DFT provides fundamental insights into their intrinsic properties, QSAR offers predictive models for their activity and toxicity, and molecular docking clarifies their interactions with biological targets.
Table 1: Computational Methods in this compound Derivative Research
| Computational Method | Application | Predicted Properties | Research Findings | Citations |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis, Geometry optimization, Spectroscopic prediction | Molecular geometry, Electronic and infrared spectra, Fluorescence behavior, Interaction energies | Detailed assignment of spectral bands; understanding of interaction with Cu²⁺ ions and CuO NPs; confirmation of a planar intramolecular charge-transfer (PICT) excited state. | researchgate.netmdpi.comresearchgate.netx-mol.netacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity and toxicity | Toxicity (e.g., IGC50), Binding affinity, Inhibitory activity | Development of robust models predicting the toxicity of aniline derivatives based on descriptors like log KOW; used to design new compounds with desired activities. | nih.govresearchgate.netresearchgate.netnih.govscience.gov |
| Molecular Docking | Simulation of ligand-receptor binding | Binding pose, Binding affinity, Intermolecular interactions (H-bonds, hydrophobic) | Identification of active binding sites in proteins like EGFR kinase; elucidation of binding modes for chemosensors with metal ions. | nih.govacs.orgscience.gov |
Q & A
Q. How should researchers structure supplementary materials for this compound studies to ensure reproducibility?
- Methodological Answer : Include raw spectral data (NMR, fluorescence), crystallographic CIF files, and computational input/output files. Tabulate solvent purification methods, instrument calibration records, and detailed synthetic protocols (e.g., reaction times, yields). Follow CCDC guidelines for crystallographic data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
